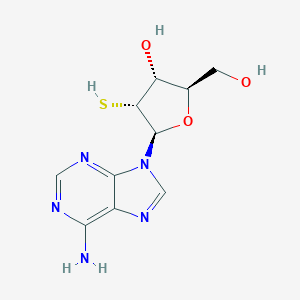

2'-Thioadenosine

Description

Properties

IUPAC Name |

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-sulfanyloxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(19)6(17)4(1-16)18-10/h2-4,6-7,10,16-17,19H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRCFULRQZKFRM-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435431 | |

| Record name | 2'-Thioadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136904-69-3 | |

| Record name | 2'-Thioadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Thioadenosine and Its Analogs

Stereoselective Synthesis of 2'-Thioadenosine Derivatives

Achieving the correct stereochemistry at the anomeric carbon and other chiral centers of the sugar moiety is a fundamental challenge in nucleoside chemistry. The introduction of a sulfur atom at the 2'-position adds another layer of complexity, necessitating robust and highly selective synthetic methods.

Glycosylation Reactions for Thionucleoside Formation

Glycosylation, the formation of a glycosidic bond, is the cornerstone of nucleoside synthesis. wikipedia.org This reaction involves coupling a glycosyl donor (the sugar part with a leaving group at the anomeric position) with a glycosyl acceptor (the nucleobase). wikipedia.org For thionucleosides, specific strategies have been developed to control the stereochemical outcome.

One prominent method is the Pummerer-type thioglycosylation reaction, which has been successfully used to construct 4'-thionucleoside skeletons and can be adapted for 2'-thio analogs. clockss.orgnih.gov This reaction often starts from a sulfoxide (B87167) precursor, which, upon activation, generates a reactive sulfenium ion intermediate that couples with the silylated nucleobase. clockss.orgnih.gov The choice of protecting groups on the sugar moiety can significantly influence the regioselectivity and stereoselectivity of the glycosylation. nih.gov For instance, using a 2-dimethoxybenzoyl (DMBz) group has been shown to favor the desired stereoisomer in the synthesis of 4'-thioribonucleosides. nih.gov

Another approach utilizes thioglycosides as glycosyl donors. nih.gov These donors, which have a thioether at the anomeric position, can be activated by various promoters, such as N-bromosuccinimide (NBS) or a combination of a Lewis acid and a hypervalent iodine reagent, to facilitate coupling with the nucleobase. nih.govnih.gov The stereoselectivity of these reactions is highly dependent on the reaction conditions, the promoter system, and the nature of the protecting groups and the acceptor molecule. nih.gov For example, the presence of an electron-withdrawing group at the C6 position of a 2-azido-2-deoxy-1-thioglucoside donor was found to enhance the formation of α-glycosides (1,2-cis). nih.gov

The table below summarizes key features of different glycosylation strategies for forming thionucleosides.

| Glycosylation Strategy | Key Intermediate/Donor | Typical Promoter/Activator | Key Features & Stereocontrol |

| Pummerer-type Reaction | Sugar sulfoxide | Triflic anhydride (B1165640) (Tf₂O) or similar activators | Generates a sulfenium ion; stereoselectivity influenced by neighboring protecting groups. clockss.orgnih.gov |

| Thioglycoside Donors | 1-Thio sugar derivative | N-Iodosuccinimide (NIS)/TfOH, NBS, AgOTf | Versatile method; stereochemical outcome depends on donor, acceptor, and promoter system. nih.govnih.govnih.gov |

| Hypervalent Iodine-Mediated | Thioglycoside | Phenyliodine(III) diacetate (PIDA)/Lewis Acid | Oxidative coupling reaction; regioselectivity can be controlled by the choice of protecting groups. nih.gov |

Radical Reactions in 2'-Deoxy-4'-Thionucleoside Synthesis

Radical chemistry offers powerful, alternative pathways for synthesizing modified nucleosides, including precursors to 4'-thionucleosides. These methods are particularly useful for introducing modifications at positions that are difficult to access through traditional ionic reactions. nih.gov A key advantage is the ability to generate carbon radicals at specific positions on the sugar ring, which can then undergo various transformations. nih.gov

One innovative approach involves the generation of a 4'-carbon radical from a suitable precursor. nih.gov This can be achieved through methods like radical deformylation, which involves the β-fragmentation of a 4'-hydroxymethyl group, or through radical decarboxylation coupled with a 1,5-hydrogen atom transfer (1,5-HAT). nih.gov These strategies provide rapid access to 4'-modified nucleosides. nih.gov

Another unique radical reaction involves the efficient translocation of an α-oxy carbonyl group. This process has been utilized to convert D-sugars into 2-deoxy-L-sugars in a single step, providing a practical route to precursors for L-deoxyribonucleosides. researchgate.net Such radical-based transformations are valuable for creating the unique sugar scaffolds required for certain thionucleoside analogs. researchgate.net

Functional Group Interconversions and Derivatization Strategies at the 2'-Position

Once the core this compound scaffold is synthesized, further modifications can be introduced to fine-tune its biological properties. Derivatization at the C2 position of the adenine (B156593) base is a common strategy to explore structure-activity relationships.

Introduction of Halogen, Alkynyl, and Amino Substitutions

A variety of functional groups can be installed at the C2 position of the purine (B94841) ring.

Alkynyl Groups: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, are effective for introducing alkynyl substituents. This has been demonstrated in the synthesis of 2-alkynyl-substituted-N⁶-methyl-4'-thioadenosine derivatives, starting from a 2-halo-purine intermediate. nih.gov

Thioether Groups: 2-Thioadenosine (B194474) can be readily alkylated at the sulfur atom to produce a range of 2-thioether derivatives. nih.gov A convergent synthetic approach, where the functionalized 2-thioether adenine base is prepared separately before being coupled to the sugar moiety via a Mitsunobu reaction, has proven efficient and scalable. semanticscholar.orgrsc.org

Amino Groups: The introduction of amino groups can be achieved through nucleophilic substitution of a leaving group, such as a halogen, at the C2 or C5 position of the purine or a related heterocyclic core. jocpr.com For instance, 2-amino-5-halothiazoles can undergo nucleophilic displacement by strong nucleophiles. jocpr.com The synthesis of 2'-aminomethyl derivatives of nucleotide analogs has also been reported, involving the alkylation of the heterocyclic base with substituted oxiranes. nih.gov

The table below outlines methods for introducing various substituents.

| Substituent | Synthetic Method | Starting Material Example | Reference |

| Alkynyl | Palladium-catalyzed cross-coupling | 2-Iodo-4'-thioadenosine derivative | nih.gov |

| Thioether | S-Alkylation / Mitsunobu reaction | 2-Thioadenine / 2-Chloroadenine | nih.govsemanticscholar.org |

| Amino | Nucleophilic substitution | 2-Halo-purine derivative | jocpr.comnih.gov |

Synthesis of this compound 5'-Monophosphate and 5'-Diphosphate Analogs

Phosphorylation of the 5'-hydroxyl group is essential for producing nucleotide analogs, which are often the active forms of nucleoside drugs.

The synthesis of this compound 5'-monophosphate can be achieved through chemical thiophosphorylation. A key process involves reacting the protected nucleoside with a thiophosphorylating agent like thiophosphoryl chloride (PSCl₃) in a suitable solvent such as triethylphosphate. acs.orgresearchgate.net The choice of protecting groups on the nucleoside is critical for the success of this reaction, with pivaloyl groups being identified as effective for ensuring a homogeneous reaction mixture and achieving high yields on a large scale. acs.org

Enzymatic methods provide a green alternative for synthesizing nucleoside 5'-monophosphates. mdpi.com Kinases, such as deoxynucleoside kinase from Drosophila melanogaster, can catalyze the transfer of a phosphate (B84403) group from a donor like ATP or GTP to the 5'-hydroxyl of a modified nucleoside. mdpi.com These reactions can be performed on a large scale and often show high efficiency, with yields in the 40-90% range. mdpi.com

Further phosphorylation to obtain diphosphate (B83284) and triphosphate analogs typically proceeds in a stepwise manner. This can be done chemically, for example by activating the 5'-monophosphate and reacting it with pyrophosphate, or enzymatically using a cascade of kinase enzymes. researchgate.netmdpi.commdpi.com For example, nucleoside monophosphate (NMP) kinases can convert 5'-monophosphates to 5'-diphosphates, and nucleoside diphosphate (NDP) kinases can subsequently produce the 5'-triphosphates. mdpi.com

Phosphoramidite (B1245037) Synthesis for Oligonucleotide Incorporation

The incorporation of modified nucleosides into synthetic oligonucleotides is a cornerstone of modern nucleic acid chemistry, enabling the development of therapeutic agents, diagnostic probes, and advanced research tools. The phosphoramidite method is the standard for solid-phase oligonucleotide synthesis due to its high efficiency and amenability to automation. medchemexpress.com For this compound, this process involves two critical stages: the preparation of a chemically stable and reactive phosphoramidite monomer, and its subsequent stepwise incorporation into a growing oligonucleotide chain on a solid support.

The synthetic pathway generally begins with the protection of the exocyclic N6-amino group of the adenine base, typically with a benzoyl (Bz) group, to prevent its interference in subsequent reactions. researchgate.net This is followed by the selective protection of the 5'-hydroxyl group with an acid-labile 4,4'-dimethoxytrityl (DMT) group, which serves as a temporary protecting group that is removed at the beginning of each coupling cycle in solid-phase synthesis. nih.govoup.com

A key challenge in RNA monomer synthesis is the management of the 2'-hydroxyl group. glenresearch.com In the case of this compound, the 2'-thiol group must also be appropriately protected. While various thiol protecting groups exist, one that is stable throughout the synthesis and easily removable during the final deprotection step is required.

The final step is the phosphitylation of the free 3'-hydroxyl group. This is typically achieved by reacting the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). researchgate.net The resulting 5'-O-DMT-N6-benzoyl-2'-S-protected-adenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite is then purified and prepared for use in automated oligonucleotide synthesizers.

Table 1: Key Reagents in this compound Phosphoramidite Monomer Synthesis

| Reagent/Protecting Group | Purpose | Typical Reaction Step |

| Benzoyl chloride | Protection of the N6-amino group of adenine. | N6-Acylation |

| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Protection of the 5'-hydroxyl group. | 5'-O-Tritylation |

| Thiol Protecting Group (e.g., Trityl, Benzoyl) | Protection of the 2'-thiol group to prevent oxidation and side reactions. | 2'-S-Protection |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) | Introduction of the phosphoramidite moiety at the 3'-hydroxyl position. | 3'-O-Phosphitylation |

| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base used as a scavenger for HCl during phosphitylation. | 3'-O-Phosphitylation |

The precise choice of a protecting group for the 2'-thiol is critical and must be compatible with all subsequent steps of oligonucleotide synthesis and deprotection.

Once the this compound phosphoramidite monomer is prepared, it can be incorporated into an oligonucleotide sequence using an automated solid-phase synthesizer. nih.gov The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.

The Synthetic Cycle:

Detritylation: The cycle begins with the removal of the acid-labile 5'-DMT group from the nucleoside bound to the solid support (or the last nucleoside added to the chain). This is typically achieved by treatment with a mild acid like trichloroacetic acid (TCA) in an anhydrous solvent, exposing a free 5'-hydroxyl group for the next coupling reaction.

Coupling: The this compound phosphoramidite monomer is activated by a weak acid, such as 1H-tetrazole or, more recently, activators like 4,5-dicyanoimidazole (B129182) (DCI), which can improve efficiency for modified phosphoramidites. glenresearch.com The activated monomer is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Studies with analogous 2'-modified phosphoramidites, such as 2'-seleno-derivatives, have shown that high coupling efficiencies of over 99% can be achieved. nih.gov

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would lead to deletion-mutant sequences, a capping step is performed. This is typically done by acetylating the unreacted hydroxyls using a mixture of acetic anhydride and 1-methylimidazole.

Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and must be oxidized to a more stable pentavalent phosphate triester. This is commonly achieved using a solution of iodine in a tetrahydrofuran/water/pyridine mixture.

This four-step cycle is repeated for each nucleotide in the desired sequence. Upon completion of the entire sequence, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the phosphate backbone, exocyclic amines, and the 2'-thiol) are removed in a final deprotection step, typically using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonia (B1221849) and methylamine (B109427) (AMA). nih.govresearchgate.net The crude product is then purified, often by HPLC. biosyn.com

Table 2: Standard Solid-Phase Synthesis Cycle for this compound Incorporation

| Step | Reagent(s) | Purpose |

| 1. Detritylation | Trichloroacetic Acid (TCA) in Dichloromethane | Removes the 5'-DMT group, exposing the 5'-hydroxyl. |

| 2. Coupling | This compound Phosphoramidite + Activator (e.g., DCI) | Adds the this compound monomer to the growing chain. |

| 3. Capping | Acetic Anhydride + 1-Methylimidazole | Blocks unreacted 5'-hydroxyl groups to prevent deletions. |

| 4. Oxidation | Iodine (I₂) in THF/Water/Pyridine | Stabilizes the internucleotide linkage by forming a phosphate triester. |

The incorporation of 2'-thio-modified nucleosides like this compound provides a powerful tool for creating oligonucleotides with unique structural and functional properties.

Molecular and Structural Analysis of 2 Thioadenosine

Conformational Analysis of the Furanose Ring (e.g., C3'-endo, C2'-exo)

The five-membered furanose ring in nucleosides is not planar and exists in a dynamic equilibrium of puckered conformations. nih.gov This puckering is critical as it dictates the relative orientation of the base and the phosphate (B84403) backbone in nucleic acids. The conformation is described by the displacement of the C2' and C3' atoms from the plane defined by C1', O4', and C4'. The two most prevalent conformations are C3'-endo (North) and C2'-endo (South). acs.org

In the C3'-endo conformation (often found in A-form DNA and RNA), the C3' atom is displaced on the same side ('endo') of the furanose ring as the C5' atom and the nucleobase. In contrast, the C2'-endo conformation (characteristic of B-form DNA) has the C2' atom displaced on the same side. nih.gov Other, less common puckers include C2'-exo, where the C2' atom is on the opposite side ('exo') of the ring relative to the base. nist.gov

For ribonucleosides like adenosine (B11128), the presence of the 2'-hydroxyl group generally favors a C3'-endo sugar pucker. acs.org The substitution of this hydroxyl group with a thio group in 2'-Thioadenosine is expected to significantly influence this equilibrium. While direct and extensive experimental studies on the conformational preference of isolated this compound are limited, analysis of related 2'-substituted nucleosides suggests that the nature of the 2'-substituent is a key determinant of pucker preference. wikipedia.org The larger van der Waals radius of sulfur compared to oxygen would introduce distinct steric and electronic effects, likely altering the balance between the North (C3'-endo) and South (C2'-endo) conformations. The equilibrium can be studied using techniques like NMR, which measures coupling constants (e.g., ³JH1'-H2') that are dependent on the dihedral angle and thus the ring pucker. nih.gov A lower ³JH1'-H2' value typically indicates a higher population of the C3'-endo conformer. nih.gov

Stereochemical Investigations and Anomeric Effects

The stereochemistry of this compound is defined by the chiral centers in the thio-ribofuranose ring. A key stereoelectronic principle governing its structure is the anomeric effect. The anomeric effect describes the tendency of a heteroatomic substituent at the anomeric carbon (C1') to favor an axial orientation over the sterically less hindered equatorial position. This phenomenon is attributed to a stabilizing interaction between the lone pair of the ring heteroatom (O4') and the antibonding σ* orbital of the C1'-substituent bond. enzymes.me.uk

In nucleosides, the anomeric effect influences the orientation of the glycosidic bond. The substitution of the 2'-hydroxyl group with a thiol (or thioether) group in this compound introduces a new heteroatom near the anomeric center. The presence of sulfur, which is less electronegative and more polarizable than oxygen, can modulate the electronic interactions that govern the anomeric effect. illinois.edu This modification can influence the rotational freedom around the glycosidic bond and the preference for the syn vs. anti conformation of the adenine (B156593) base relative to the sugar ring. While the anti conformation is predominant in standard DNA and RNA, the stability of this conformation in this compound would be a function of the interplay between the anomeric effect and steric interactions involving the 2'-thio group. nih.gov

Spectroscopic Characterization for Structural Elucidation (e.g., advanced NMR, X-ray Crystallography)

The definitive structure of this compound can be determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and X-ray Crystallography. chemicalbook.comnih.gov

X-ray Crystallography: This technique provides the precise three-dimensional coordinates of atoms within a single crystal, offering an unambiguous determination of bond lengths, bond angles, and the solid-state conformation. nih.gov A search of crystallographic databases does not yield a public structure for this compound. However, crystal structures of derivatives and related enzyme-bound complexes provide valuable geometric data. enzymes.me.uk For instance, crystallographic analysis of a related compound like N-methylbenzothiazole-2-thione shows a monoclinic crystal system with a specific space group and unit cell dimensions, demonstrating the level of detail achievable. nih.gov

Influence of Sulfur Substitution on Molecular Geometry and Dynamics

The replacement of the 2'-oxygen atom with a sulfur atom is the defining structural modification in this compound, leading to significant changes in molecular geometry and dynamics.

Bond Lengths and Angles: The C-S bond is considerably longer than the C-O bond (typically ~1.82 Å for C-S vs. ~1.43 Å for C-O). This increase in bond length for the C2'-S bond alters the geometry of the furanose ring, affecting adjacent bond angles and torsional angles that define the sugar pucker.

Electronegativity and Hydrogen Bonding: Sulfur is less electronegative than oxygen. Consequently, the hydrogen of a 2'-thiol group is more acidic than that of a 2'-hydroxyl group, but the sulfur atom itself is a weaker hydrogen bond acceptor. This changes the intramolecular and intermolecular hydrogen bonding patterns, which can affect both the sugar pucker and crystal packing.

Steric Effects: The larger van der Waals radius of sulfur (1.80 Å) compared to oxygen (1.52 Å) results in increased steric bulk at the 2'-position. This steric hindrance can influence the conformational equilibrium of the sugar ring and the preferred orientation (syn/anti) of the glycosidic bond.

Molecular Dynamics: The sum of these geometric and electronic changes affects the molecule's dynamic behavior. The energy barriers for transitions between different sugar puckers (e.g., North to South) may be altered. Molecular dynamics (MD) simulations are a powerful tool for investigating these effects, providing insight into the conformational landscape and flexibility of the molecule over time, although specific MD studies on this compound are not widely published. organicchemistrydata.org

Biological and Biochemical Mechanisms of 2 Thioadenosine

Interaction with Adenosine (B11128) Receptors (A1, A2A, A2B, A3)

2'-Thioadenosine analogues have been evaluated for their ability to bind to and modulate the activity of the four subtypes of adenosine receptors (ARs): A1, A2A, A2B, and A3. These receptors are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of the endogenous nucleoside, adenosine. nih.gov

Receptor Binding Affinities and Selectivity Profiles

Research into the structure-activity relationships of adenosine derivatives has included the synthesis and evaluation of various 2-substituted thioadenosine analogues. nih.gov Studies on these compounds have provided insights into their binding affinities for A1 and A2A adenosine receptors. Specifically, a series of 2-substituted thioadenosine nucleoside analogues were found to inhibit the binding of selective radioligands to A1 and A2A receptors in rat brain tissues. nih.gov

The nucleoside analogues demonstrated a notable preference for the A2A receptor subtype. The inhibition constants (Ki) for A2A receptor binding ranged from 1.2 to 3.67 µM. nih.gov In contrast, their affinity for the A1 receptor was weaker, with Ki values in the range of 10 to 17 µM. nih.gov This differential binding results in a 4- to 8-fold selectivity for the A2A receptor over the A1 receptor. nih.gov The nucleotide analogues, such as the 5'-monophosphate derivatives, showed only weak affinity for both A1 and A2A receptors. nih.gov

Receptor Binding Affinities of 2-Substituted Thioadenosine Analogues

| Receptor Subtype | Ki (Inhibition Constant) | Selectivity (A1/A2A Ratio) |

|---|---|---|

| A1 Adenosine Receptor | 10 - 17 µM | 4-8 fold lower than A2A |

| A2A Adenosine Receptor | 1.2 - 3.67 µM | - |

Data derived from studies on various 2-substituted nucleoside analogues of 2-thioadenosine (B194474) in rat brain cortex and striatum. nih.gov

Agonistic and Antagonistic Activity Mechanisms

The mechanism by which this compound analogues interact with adenosine receptors appears to be primarily antagonistic. This is evidenced by their ability to inhibit the binding of known agonist radioligands, such as [3H]CGS21680 for the A2A receptor and [3H]DPCPX for the A1 receptor. nih.gov Antagonists function by binding to the receptor's active site, thereby blocking the endogenous ligand, adenosine, or other agonists from binding and activating the receptor. nih.govwikipedia.org This blockade prevents the conformational changes in the receptor that are necessary to initiate intracellular signaling cascades, such as the modulation of cyclic AMP (cAMP) levels. nih.govresearchgate.net

While many adenosine derivatives act as agonists, modifications to the adenosine scaffold, such as those in this compound analogues, can confer antagonistic properties. nih.gov The observed activity of these compounds suggests they occupy the orthosteric binding site without eliciting the downstream signaling characteristic of an agonist. nih.govescholarship.org

Molecular Docking Studies of Ligand-Receptor Interactions

While specific molecular docking studies for this compound were not found in the reviewed literature, the binding mode can be inferred from studies on related adenosine receptor ligands. unipi.itnih.govsemanticscholar.org Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor. unipi.it For adenosine receptors, particularly the well-characterized A2A subtype, key interactions involve hydrogen bonding with specific amino acid residues in the binding pocket. nih.govsemanticscholar.org

The ribose moiety of adenosine and its analogues typically forms hydrogen bonds with residues such as Ser277 and His278. nih.govsemanticscholar.org The adenine (B156593) core engages in π-π stacking interactions with aromatic residues like Phe168. semanticscholar.org For a compound like this compound, the substitution of the 2'-hydroxyl group with a thiol group would alter the hydrogen bonding potential at this position. The sulfur atom is a weaker hydrogen bond acceptor compared to oxygen, which would change the interaction profile with the receptor. Docking studies on various ligands have identified a binding site defined by residues within approximately 10-15 Å of the co-crystallized ligand ZM241385 in the A2A receptor structure. unipi.it The stability of these ligand-receptor complexes is often further investigated using molecular dynamics (MD) simulations to understand the interactions over time. unipi.itnih.gov

Enzymatic Interactions and Reaction Kinetics

The enzymatic interactions of nucleoside analogues like this compound are critical for understanding their metabolic stability and potential intracellular effects. This includes whether they can act as substrates for or inhibitors of key enzymes in nucleoside and nucleotide metabolism.

Substrate Recognition and Catalytic Mechanisms

Scientific literature from the conducted searches does not provide specific details on this compound serving as a substrate for common nucleoside metabolizing enzymes. The metabolic fate of nucleoside analogues is highly dependent on the specificity of enzymes such as kinases, deaminases, and phosphorylases. nih.gov

For context, studies on other modified adenosine compounds show that small structural changes can significantly impact enzyme recognition. For example, 2-methyladenosine, which is modified on the purine (B94841) ring rather than the ribose, is phosphorylated by adenosine kinase in Mycobacterium smegmatis but is not a substrate for adenosine deaminase or purine-nucleoside phosphorylase from that organism. nih.gov The modification at the 2'-position of the ribose in this compound would likely influence its recognition by enzymes like adenosine kinase, which phosphorylates the 5'-hydroxyl group, and other enzymes that interact with the ribose sugar. However, specific kinetic data or identified metabolites of this compound were not found.

Inhibition of Nucleoside/Nucleotide Metabolizing Enzymes (e.g., methyltransferases, phosphatases)

There is no direct evidence from the reviewed search results indicating that this compound inhibits nucleoside or nucleotide metabolizing enzymes such as methyltransferases or phosphatases.

In related research, the compound 5'-Methylthioadenosine (MTA), which has a methylthio group at the 5' position, has been studied for its effects on methylation. nih.govnih.govhmdb.ca MTA is reported to be a poor direct inhibitor of methyltransferases but may exert inhibitory effects on methylation in cells by inhibiting S-adenosyl-l-homocysteine hydrolase. nih.gov It is crucial to distinguish MTA from this compound, as the position of the thio-ether modification is different and results in distinct biochemical properties. General information on phosphatases like Protein Phosphatase 2A (PP2A) and their inhibition by various molecules is available, but a link to this compound has not been established. frontiersin.orgnih.govplos.org

Investigations into Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RNR) is a critical enzyme that facilitates the conversion of ribonucleoside diphosphates into their deoxyribonucleoside counterparts, a rate-limiting step essential for DNA synthesis and repair. google.comyoutube.com The inhibition of RNR is a well-established strategy for anticancer and antiviral therapies. google.com Generally, nucleoside analogs exert their inhibitory effects after being phosphorylated within the cell to their active di- or triphosphate forms. For instance, analogs such as 2'-azido-2'-deoxycytidine (B1195721) and 2'-difluorocytidine are potent inhibitors of RNR once converted to their corresponding diphosphates. nih.govnih.gov This inhibition leads to a depletion of the deoxyribonucleotide pools necessary for DNA replication. nih.gov

While the specific inhibition of ribonucleotide reductase by this compound is not detailed in the available research, the established mechanism for other 2'-substituted nucleoside analogs provides a likely model. nih.govnih.gov These analogs can act as allosteric inhibitors, binding to regulatory sites on the RNR enzyme complex. youtube.com The RNR enzyme has complex allosteric regulation, with ATP acting as a positive modulator and dATP as a negative modulator. youtube.com Inhibitors like hydroxyurea (B1673989) are known to quench the tyrosyl free radical essential for the enzyme's catalytic activity. youtube.com It is plausible that this compound, upon intracellular conversion to its phosphorylated form, could similarly interfere with RNR activity, thereby disrupting the supply of precursors for DNA synthesis.

Modulation of Signal Transduction Pathways (e.g., Purinergic Signaling)

This compound and its derivatives are capable of modulating purinergic signaling pathways, which are crucial for a variety of cellular communication processes mediated by extracellular nucleotides like ATP and the nucleoside adenosine. nih.govnih.gov These pathways involve two main families of receptors: P1 (adenosine) receptors and P2 (ATP) receptors. nih.govnih.gov

Research into 2-substituted thioadenosine analogues has demonstrated their interaction with adenosine A1 and A2 receptors. nih.gov A study evaluating a series of these analogues found that they exhibited weak to moderate affinity for these receptors, with a notable selectivity for the A2 subtype over the A1 subtype. nih.gov The nucleotide analogues (5'-monophosphates) showed weaker affinity than the nucleoside versions. nih.gov The key findings are summarized below:

| Compound Type | Target Receptor | Binding Affinity (Ki) | Selectivity |

| 2-substituted thioadenosine nucleoside analogues | A2 Adenosine Receptor | 1.2-3.67 µM | 4-8 fold selective for A2 |

| 2-substituted thioadenosine nucleoside analogues | A1 Adenosine Receptor | 10-17 µM | |

| 2-substituted thioadenosine nucleotide analogues | A1 & A2 Receptors | Weak affinity (>100 µM) |

This interactive table is based on data from a study on 2-substituted thioadenine nucleoside and nucleotide analogues. nih.gov

The interaction of these compounds with adenosine receptors, particularly the A2A receptor which is highly expressed in the brain, suggests a potential role in modulating neuronal activity and inflammatory responses. nih.govwikipedia.org By binding to these G-protein-coupled receptors, this compound analogues can influence intracellular levels of cyclic AMP (cAMP) and subsequent signaling cascades. wikipedia.org

Incorporation into Nucleic Acids and its Mechanistic Consequences

The substitution of oxygen with sulfur at key positions in a nucleotide can significantly alter the properties of DNA and RNA. The incorporation of a thionucleoside, such as a this compound, can induce specific conformational changes and enhance the stability of nucleic acid structures.

Thio-modifications, such as in 2-thiouridine (B16713), have been shown to preorganize the sugar moiety into a C3′-endo conformation. nih.gov This conformation is characteristic of A-form helices, which is the typical structure of RNA duplexes. nih.govtrilinkbiotech.com This preorganization contributes to a more stable helical structure. Circular dichroism and NMR spectroscopy have confirmed that oligonucleotides containing 2-thiouridine adopt an A-form helical conformation. nih.gov The substitution of the 2'-oxygen with sulfur is expected to have similar effects, promoting an A-like helix and thereby stabilizing the duplex, particularly in DNA:RNA hybrids which are crucial for antisense applications. nih.gov Furthermore, such modifications can confer increased resistance to degradation by nucleases, enhancing the molecule's stability in biological environments. nih.govnih.gov

A primary consequence of incorporating thio-modified nucleosides into oligonucleotides is the significant enhancement of duplex stability. This is quantified by the melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands. trilinkbiotech.com

Studies on the related compound 2-thiouridine (s2U) have demonstrated a dramatic increase in the thermal stability of RNA duplexes. nih.gov The effect is highly dependent on the position of the sulfur atom.

Comparative Melting Temperatures (Tm) of Modified RNA Duplexes

| RNA Duplex Type | Melting Temperature (Tm) | Change vs. Unmodified |

|---|---|---|

| Unmodified (Uridine) | 19.0 °C | N/A |

| 2-Thiouridine (s2U) | 30.7 °C | +11.7 °C |

This interactive table is based on data from UV thermal melting studies on pentamer RNA duplexes. nih.gov

Antimetabolite Mechanisms in Cellular Pathways

Antimetabolites are compounds that structurally mimic endogenous molecules and, as a result, interfere with normal metabolic pathways. pharmacologyeducation.orgclevelandclinic.org Nucleoside analogs like this compound function as antimetabolites by disrupting the synthesis of nucleic acids. clevelandclinic.orgpharmacology2000.com

The primary mechanism involves the intracellular conversion of the nucleoside analog into its triphosphate form (e.g., this compound triphosphate) by cellular kinases. mhmedical.com This activated form can then interfere with DNA and RNA synthesis in several ways:

Competitive Inhibition of Polymerases : The analog triphosphate can compete with the natural deoxyribonucleoside or ribonucleoside triphosphates (dNTPs or NTPs) for the active site of DNA or RNA polymerases. pharmacology2000.com

Incorporation into Nucleic Acid Chains : Polymerases can mistakenly incorporate the analog into a growing DNA or RNA strand. pharmacologyeducation.orgnih.gov

Studies on related 2'-modified adenosine analogues demonstrate this principle. For example, 2'-deoxy-2'-azidoadenosine 5'-triphosphate (AzTP) is incorporated into RNA by E. coli RNA polymerase and acts as a competitive inhibitor of ATP. nih.gov Another analog, 5'-methylthioadenosine, has been shown to inhibit transcription by both RNA polymerase I and II. nih.gov Once incorporated, the modified nucleotide can disrupt the normal structure and function of the nucleic acid. The presence of the sulfur atom at the 2'-position can interfere with the proper formation of the phosphodiester backbone or alter the chain's conformation, potentially leading to chain termination or the production of dysfunctional RNA transcripts. pharmacologyeducation.orgpharmacology2000.com This disruption of DNA and RNA synthesis is a key component of the antiproliferative effects of many nucleoside analogs. nih.gov

Due to a lack of specific scientific research on the induction of cellular processes, such as apoptosis, by the chemical compound This compound , this article cannot be generated as requested. Extensive searches for "this compound" in the context of apoptosis, cell death, and related cellular mechanisms did not yield any direct research findings.

The available scientific literature focuses on related but distinct compounds, such as 5'-methylthioadenosine (MTA) and 2'-deoxyadenosine, and their roles in cellular processes. However, in strict adherence to the user's instructions to focus solely on "this compound," and to avoid introducing information outside the explicit scope, the requested content on the biological and biochemical mechanisms of this compound in inducing apoptosis in research models cannot be provided.

Without any research data on how this compound affects cellular processes, it is not possible to create the specified data tables or detail the research findings as outlined in the request. Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the generation of an English article focusing solely on the chemical compound “this compound” and its role in the induction of cellular processes is not feasible based on the currently available scientific information from the conducted searches.

Preclinical and Mechanistic Therapeutic Applications of 2 Thioadenosine Analogs

Research on Antiviral Mechanisms (e.g., Hepatitis C Virus, HIV)

Nucleoside analogs represent a cornerstone of antiviral therapy, functioning as mimics of natural DNA and RNA building blocks to disrupt viral replication. numberanalytics.comwikipedia.org Their mechanism often involves intracellular phosphorylation to the active triphosphate form, which then competes with natural nucleotides for incorporation by viral polymerases, leading to chain termination. wikipedia.org This strategy has been successfully deployed against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Herpes Simplex Virus (HSV). numberanalytics.com

In the context of Hepatitis C Virus (HCV), a significant amount of research has focused on modified ribonucleosides that target the NS5B RNA-dependent RNA polymerase. nih.gov For instance, 2′-C-methyl-adenosine has been identified as a potent inhibitor of HCV replication. nih.gov However, the efficacy of such analogs is not solely dependent on their interaction with the viral polymerase; it is also critically influenced by their cellular metabolism, including phosphorylation efficiency and stability against degradation. nih.gov The antiviral activity of some analogs can be hampered by poor cell penetration or rapid metabolic breakdown. nih.gov

For HIV, nucleoside reverse transcriptase inhibitors (NRTIs) are a major class of antiretroviral drugs. nih.gov Research into novel adenosine (B11128) analogs continues to yield compounds with high potency. One example is MK-8591 (4′-ethynyl-2-fluoro-2′-deoxyadenosine), an investigational nucleoside analog that demonstrates exceptionally potent activity against both HIV-1 and HIV-2, including drug-resistant strains. nih.gov Its high potency is linked to its efficient conversion to the corresponding triphosphate and a long intracellular half-life. nih.gov Other modifications, such as the introduction of a 3'-amino group on deoxyadenosine, have also produced analogs that inhibit HIV-1 replication, likely by interfering with the reverse transcription step. nih.gov

While much of the research has centered on modifications at the 2', 3', and 4' positions of the sugar ring, the specific exploration of 2'-thioadenosine and its direct analogs as antiviral agents is an evolving field. The established success of related adenosine analogs against viruses like HCV and HIV provides a strong rationale for investigating thio-substituted nucleosides for their potential to inhibit viral polymerases and overcome existing drug resistance mechanisms.

Exploration of Anticancer Mechanisms in In Vitro and In Vivo Models (e.g., inhibition of specific kinases, Wnt signaling)

The modification of the adenosine scaffold has led to the development of potent anticancer agents, particularly through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. encyclopedia.pub

Inhibition of Specific Kinases A significant breakthrough in this area is the development of 4'-thioadenosine derivatives as multi-kinase inhibitors. The strategy of targeting multiple kinases simultaneously is a promising approach to overcome the drug resistance that often develops with single-target agents. nih.gov Researchers have designed and synthesized 7-substituted 7-deaza-4′-thioadenosine analogs intended to occupy the hinge, hydrophobic, and ribose regions of the ATP binding site in kinases. nih.gov One such compound, designated 1g , demonstrated potent, nanomolar-level inhibition of several kinases implicated in cancer progression, including Tropomyosin receptor kinase A (TRKA), Dual-specificity tyrosine phosphorylation-regulated kinase 1A and 1B (DYRK1A, DYRK1B), and Casein kinase 1δ (CK1δ). nih.gov

| Compound | Target Kinase | IC₅₀ (nM) |

| 1g | TRKA | 61 |

| DYRK1B | 31 | |

| CK1δ | 56 | |

| DYRK1A | 43 | |

| Data sourced from Mashelkar et al., 2021. nih.gov |

Further research into cytotoxic 4'-thioadenosine analogs led to the identification of novel, non-genotoxic kinase inhibitors. nih.gov Through in silico screening and subsequent biochemical validation, the compound LJ4827 was unveiled as a potent and specific inhibitor of the atypical mitotic kinase HASPIN. nih.gov HASPIN is a promising anticancer target because its inhibition selectively impedes cancer cell mitosis with minimal effects on noncancerous cells. nih.govresearchgate.net In vitro and in vivo studies have shown that HASPIN inhibition by LJ4827 leads to reduced phosphorylation of histone H3 and disrupts the proper localization of Aurora B kinase in cancer cells. nih.gov Furthermore, a synergistic cytotoxic effect was observed when HASPIN inhibition was combined with the inhibition of Polo-like kinase 1 (PLK1), suggesting a powerful combination therapy strategy for lung cancer. nih.gov

Wnt Signaling The Wnt signaling pathway is a fundamental, evolutionarily conserved pathway that governs cell fate, proliferation, and migration during embryonic development and tissue homeostasis. nih.govwikipedia.org Its aberrant activation is a hallmark of numerous cancers. The pathway is broadly divided into the canonical, or β-catenin-dependent, pathway and the non-canonical, β-catenin-independent pathways. nih.govcreative-diagnostics.com In the canonical pathway, the absence of a Wnt signal leads to the degradation of β-catenin by a "destruction complex" containing key kinases such as Casein Kinase 1α (CK1α) and Glycogen Synthase Kinase 3 (GSK3). nih.gov

The discovery that 4'-thioadenosine analogs can potently inhibit CK1δ provides a direct mechanistic link to the Wnt pathway. nih.gov By inhibiting CK1, a core component of the β-catenin destruction complex, such compounds have the potential to modulate Wnt signaling, representing a key mechanism for their anticancer effects. The inhibition of kinases involved in critical oncogenic pathways like Wnt signaling underscores the therapeutic potential of thioadenosine derivatives in oncology. nih.gov

Studies in Inflammatory and Immunomodulatory Research (e.g., regulation of cytokine production, T-cell responses)

Extracellular adenosine is a potent endogenous regulator of inflammation and immunity, primarily acting through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. nih.gov Adenosine signaling generally exerts an anti-inflammatory effect. For instance, activation of A2A receptors can suppress the production of pro-inflammatory cytokines like Interleukin-12 (IL-12) while enhancing the secretion of anti-inflammatory cytokines such as IL-10 in monocytes. nih.govresearchgate.net This modulation of the cytokine environment is critical in controlling the nature and intensity of an immune response.

The development of synthetic analogs, including thioadenosine derivatives, allows for more specific targeting of these receptors to achieve therapeutic immunomodulation. Research has shown that prostaglandin (B15479496) I2 analogs can inhibit the production of both Th1-type cytokines (e.g., IFN-γ) and Th2-type cytokines (e.g., IL-4, IL-10, IL-13) from activated CD4+ T cells. nih.gov

The role of adenosine extends to shaping T-cell differentiation and function. Adenosine signaling can skew the differentiation of human CD3+ T-cells towards a non-inflammatory Th17 phenotype. bohrium.com Moreover, the adenosine-A2A receptor pathway is crucial for the function of regulatory T cells (Tregs), which are essential for maintaining immune tolerance. frontiersin.org Activation of A2A receptors can enhance the proliferation and suppressive capacity of Tregs. frontiersin.org

Given this context, 4'-thioadenosine analogs have been specifically developed as modulators of adenosine receptors. For example, a series of 2-chloro-N-6-substituted-4'-thioadenosine-5'-N,N-dialkyluronamides have been synthesized and evaluated as antagonists of the human A3 adenosine receptor, demonstrating the adaptability of the thioadenosine scaffold for creating receptor-subtype-selective ligands with immunomodulatory potential. researchgate.net

Development of Molecular Probes for Biochemical Research

Molecular probes, such as radiolabeled ligands or fluorescent conjugates, are indispensable tools in biochemical and pharmacological research. They enable the visualization, quantification, and characterization of biological targets like receptors and enzymes in vitro and in vivo. nih.gov The development of high-affinity, high-specificity probes for adenosine receptors has been crucial for understanding their distribution and function, particularly in the brain where they are potential targets for neurodegenerative diseases. nih.gov

Various adenosine derivatives have been successfully functionalized to create such probes. For example, xanthine-based antagonists have been radiolabeled with carbon-11 (B1219553) to create PET tracers like [11C]TMSX for imaging A2A receptors in the human brain. nih.gov Non-xanthine antagonists have also been developed into tritiated radioligands, such as [3H]ZM241385, for in vitro binding assays. nih.gov Furthermore, adenosine congeners can be conjugated to fluorescent dyes or biotin, creating probes to study receptor localization and trafficking using techniques like fluorescence microscopy and cell sorting. nih.gov

The this compound scaffold represents a versatile platform for the design of new molecular probes. The structure-activity relationship studies performed on its analogs reveal multiple sites—such as the N6, C2, and C7 positions (in deaza-analogs), and the 5' position—that can be modified without losing high-affinity binding to their targets. nih.govresearchgate.net This chemical tractability makes it possible to attach reporter groups like fluorophores, biotin, or radioactive isotopes. The development of such probes from the thioadenosine core could provide novel tools to investigate the biology of adenosine receptors and kinases with greater precision.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Function

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. These studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. For thioadenosine analogs, SAR studies have been pivotal in their development as therapeutic agents and research tools.

Anticancer Activity In the development of 7-deaza-4′-thioadenosine analogs as multi-kinase inhibitors, SAR studies revealed key structural requirements for activity. nih.gov It was found that substitutions at the C7 position of the deaza-adenine base were critical. Specifically, the introduction of small, linear hydrophobic groups, such as an acetylene (B1199291) moiety, was well-tolerated by the hydrophobic pocket in the ATP binding site of target kinases like TRKA and DYRK1B, leading to potent inhibition. nih.gov

Antiviral Activity For nucleoside analogs in general, SAR studies have long established that modifications to the sugar moiety, particularly at the 2' and 3' positions, are crucial for antiviral activity. aaai.org The presence, absence, or stereochemistry of hydroxyl groups and the introduction of other substituents (like fluorine or azido (B1232118) groups) dramatically influence the ability of the analog to be phosphorylated by cellular kinases and subsequently incorporated by viral polymerases. aaai.org While specific SAR data for this compound antivirals is limited in the provided results, the principles derived from extensive research on other nucleoside analogs provide a clear roadmap for future design and synthesis efforts. nih.gov

Adenosine Receptor Modulation The development of 4'-thioadenosine analogs as adenosine receptor ligands has also been guided by SAR. For a series of 2-chloro-N-6-substituted-4'-thioadenosine-5'-N,N-dialkyluronamides designed as A3 adenosine receptor antagonists, modifications at both the N6-position of the adenine (B156593) ring and the 5'-uronamide moiety were systematically explored to optimize affinity and selectivity for the A3 subtype over A1 and A2A receptors. researchgate.net This highlights that multiple positions on the thioadenosine scaffold can be fine-tuned to achieve specific biological functions.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations (e.g., HOMO/LUMO, reactivity analysis)

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of 2'-Thioadenosine. nih.gov These calculations can elucidate fundamental properties that govern its chemical behavior and interactions.

One of the key applications of quantum chemistry is the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.govyoutube.comyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller HOMO-LUMO gap generally signifies higher reactivity. nih.gov For a molecule like this compound, understanding the spatial distribution of these orbitals can help predict the most probable sites for electrophilic and nucleophilic attack, guiding the synthesis of new derivatives. nih.gov

Quantum chemical calculations are also employed for reactivity analysis, which involves the computation of various descriptors such as chemical potential, hardness, softness, and the electrophilicity index. nih.gov These parameters, derived from the HOMO and LUMO energies, offer quantitative measures of the molecule's reactivity and can be used to compare the reactivity of different this compound analogs. nih.gov Furthermore, these calculations can predict reaction pathways and transition state energies, providing valuable insights for the development of new synthetic methodologies. rsc.org

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capacity of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capacity of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and polarizability. nih.gov |

| Chemical Potential (μ) | A measure of the escaping tendency of electrons from a stable system. | Helps in understanding the molecule's charge transfer behavior in reactions. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value indicates greater stability. |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow. | Quantifies the molecule's ability to act as an electrophile. |

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. youtube.comelifesciences.org For this compound, MD simulations can provide detailed information about its conformational flexibility and preferred shapes in different environments, such as in solution or when interacting with a biological target. nih.govnih.gov

The process of conformational sampling involves exploring the potential energy surface of the molecule to identify its stable and low-energy conformations. biorxiv.org By simulating the movements of atoms over a period of time, MD can reveal how this compound changes its shape, which is crucial for its ability to bind to a receptor. youtube.com These simulations take into account the forces between atoms, which are typically described by a force field—a set of parameters derived from experimental data or quantum mechanical calculations. youtube.com

In the context of this compound's interaction with its primary targets, the adenosine (B11128) receptors, MD simulations can be particularly insightful. nih.govnih.gov Simulations of the receptor, both in its apo form (without a ligand) and in complex with this compound, can reveal how the ligand affects the receptor's structure and dynamics. nih.gov For instance, MD simulations have been used to study the conformational changes in the adenosine A2A receptor upon ligand binding, highlighting the role of specific amino acid residues in stabilizing the active or inactive state of the receptor. nih.gov Such studies can elucidate the allosteric effects and the intricate network of interactions that govern receptor activation. nih.gov

Docking Studies to Predict Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govnih.gov This technique is instrumental in understanding the binding mode of this compound to its target proteins, such as adenosine receptors, and in predicting the binding affinity. nih.govnih.gov

Docking algorithms systematically search for the best fit between the ligand and the receptor's binding site, evaluating different conformations and orientations based on a scoring function. frontiersin.org This scoring function estimates the binding energy, with lower scores generally indicating a more favorable interaction. nih.gov For instance, in a study of 2-thiohydantoin (B1682308) derivatives, which share a similar thio-group, molecular docking revealed significant binding affinities to proteins like AKT1 and CDK2, with negative affinity energies of -10.4 kcal/mol and -9.6 kcal/mol, respectively. nih.gov

These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues in the binding pocket of its target. nih.gov Understanding these specific interactions is critical for structure-based drug design, as it allows for the rational modification of the ligand to improve its potency and selectivity. nih.gov For example, if a docking study reveals a crucial hydrogen bond, a medicinal chemist can design a new analog that enhances this interaction.

Table 2: Illustrative Docking Study Results for a Related Compound Class

| Target Protein | Ligand Class | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| AKT1 | 2-Thiohydantoin derivative | -10.4 nih.gov | Not specified |

| CDK2 | 2-Thiohydantoin derivative | -9.6 nih.gov | Not specified |

| P-glycoprotein (6C0V) | Quinoline derivative | -9.22 nih.gov | Hydrophobic and H-bond interactions nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound and its analogs, QSAR models can be developed to predict their activity, such as their binding affinity to a particular receptor, based on their physicochemical properties or structural features, known as descriptors. nih.govnih.gov

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is compiled. youtube.com Then, a variety of molecular descriptors are calculated for each compound. nih.gov These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., molecular shape). youtube.com Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model is built that correlates the descriptors with the biological activity. nih.govyoutube.com

Once a QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds. nih.gov This allows for the virtual screening of large compound libraries to identify potential hits and to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. nih.gov While specific QSAR models for this compound are not detailed in the provided search results, the principles of QSAR are broadly applicable to this class of compounds for optimizing their therapeutic properties. nih.govnih.gov

Analytical Techniques for Research and Characterization

Advanced Chromatographic Methods (e.g., HPLC-MS for purity and identification)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nucleoside analogs like 2'-Thioadenosine. Due to the polar nature of these compounds, specialized chromatographic approaches are often required for effective separation from complex biological matrices or reaction mixtures. nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The coupling of HPLC with mass spectrometry provides a powerful tool for both the purification and positive identification of this compound. An HPLC system separates the compound from impurities, and the coupled mass spectrometer provides highly sensitive and specific detection based on the mass-to-charge ratio (m/z) of the molecule. nih.gov

Chromatographic Modes:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for retaining and separating very polar compounds like adenosine (B11128) nucleotides and their derivatives. nih.gov This method uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, enabling robust quantification. nih.gov

Reversed-Phase (RP) Chromatography: C18 columns are widely used in reversed-phase HPLC. nih.gov While less effective for highly polar compounds, method optimization, such as the use of ion-pairing agents, can enhance retention and separation of nucleosides.

Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples, 2D-LC offers significantly enhanced separation power. researchgate.net This technique subjects fractions from a first chromatographic separation to a second, orthogonal separation, which is invaluable for resolving co-eluting compounds and identifying trace-level impurities or metabolites. researchgate.netlcms.cz

The data acquired from these methods, particularly retention time and mass spectral data, are crucial for verifying the purity of synthetic batches of this compound and for its identification in research samples.

| Chromatographic Method | Stationary Phase Example | Primary Application for this compound Analysis | Reference |

|---|---|---|---|

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amide, Silica | Separation and quantification in complex biological samples due to high polarity. | nih.gov |

| Reversed-Phase (RP) HPLC | C18 | Purity assessment and routine analysis; may require ion-pairing agents. | nih.gov |

| Two-Dimensional Liquid Chromatography (2D-LC) | Combination (e.g., HILIC x RP) | High-resolution separation for metabolite identification and impurity profiling. | researchgate.net |

Mass Spectrometry for Structural Confirmation and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for the unequivocal structural confirmation of this compound. It provides precise molecular weight information and generates characteristic fragmentation patterns that serve as a structural fingerprint.

Ionization Techniques: Electrospray ionization (ESI) is the most common method for analyzing nucleoside analogs. It is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺, in positive ion mode. nih.govmassbank.eu For this compound (C₁₀H₁₃N₅O₃S, Exact Mass: 283.07 Da), the [M+H]⁺ ion would be detected at an m/z of approximately 284.08.

Tandem Mass Spectrometry (MS/MS): To confirm the structure, the [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, stable fragment ions. The resulting product ion spectrum is characteristic of the molecule's structure. For this compound, a primary fragmentation event is the cleavage of the glycosidic bond, which separates the adenine (B156593) base from the thioribose sugar. This results in a prominent product ion corresponding to the protonated adenine base at m/z 136.06. nih.govmassbank.eu Further fragmentation of the sugar moiety can also be observed.

This technique is also critical for identifying metabolites of this compound in biological systems. By tracking the mass shifts corresponding to metabolic transformations (e.g., phosphorylation, oxidation), researchers can map the metabolic fate of the compound.

| Ion | Description | Expected m/z | Significance | Reference |

|---|---|---|---|---|

| [M+H]⁺ | Protonated molecular ion of this compound | ~284.08 | Confirms the molecular weight of the compound. | massbank.eu |

| [Adenine+H]⁺ | Protonated adenine fragment | ~136.06 | Confirms the identity of the purine (B94841) base and the presence of the glycosidic bond. | nih.govmassbank.eu |

Spectroscopic Methods for Mechanistic Investigations (e.g., UV-Vis, FTIR)

Spectroscopic methods provide insights into the molecular structure and electronic properties of this compound and are used to monitor its behavior in biochemical assays.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by chromophores within a molecule. nih.gov The adenine ring in this compound is a strong chromophore, exhibiting a characteristic maximum absorption (λmax) in the ultraviolet region, typically around 260 nm, which is characteristic of adenosine and its derivatives. rsc.org This property is routinely used for the quantification of this compound in solution and to monitor enzymatic reactions or binding events that cause a shift in the absorption spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy detects the vibrations of functional groups within a molecule, providing a unique "molecular fingerprint." nih.gov For this compound, FTIR can confirm the presence of key functional groups. researchgate.netresearchgate.net The technique is also sensitive to changes in molecular structure and bonding, making it useful for studying drug-target interactions or conformational changes. mdpi.com For instance, changes in the amide regions of a target protein upon binding of this compound could be monitored. nih.gov

| Spectroscopic Method | Molecular Feature Probed | Application in this compound Research | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | Electronic transitions in the adenine chromophore. | Quantification, purity assessment, and monitoring biochemical reactions. | nih.govrsc.org |

| FTIR Spectroscopy | Vibrations of functional groups (N-H, O-H, C=N, C=C, C-S). | Structural confirmation and investigation of intermolecular interactions. | nih.govnih.gov |

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

- Answer : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Account for variability with replicates and apply error propagation analysis. For conflicting results, use meta-analysis tools to pool data from multiple studies, ensuring heterogeneity is assessed via I² statistics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.